5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine
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Overview
Description
5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine is a heterocyclic compound with the molecular formula C9H12BrClN4 and a molecular weight of 291.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and piperidine groups attached to a pyrimidine ring. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-(piperidin-1-yl)pyrimidine and bromine.
Bromination: The bromination reaction is carried out by reacting 4-chloro-6-(piperidin-1-yl)pyrimidine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar in structure but lacks the chlorine atom.
Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate: Contains a carboxylate group instead of an amine.
3-(1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)propan-1-ol: Contains an ethyl group and a hydroxyl group.
Uniqueness
5-Bromo-4-chloro-6-(piperidin-1-yl)pyrimidin-2-amine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C9H12BrClN4 |
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Molecular Weight |
291.57 g/mol |
IUPAC Name |
5-bromo-4-chloro-6-piperidin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H12BrClN4/c10-6-7(11)13-9(12)14-8(6)15-4-2-1-3-5-15/h1-5H2,(H2,12,13,14) |
InChI Key |
CMIRVXMTIQJDFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)Br |
Origin of Product |
United States |
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